molecular formula C23H20N2O4 B8059251 N-Fmoc-N-(3-pyridinylmethyl)-glycine

N-Fmoc-N-(3-pyridinylmethyl)-glycine

Cat. No.: B8059251
M. Wt: 388.4 g/mol
InChI Key: LLUBFIBGRSYVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-(3-pyridinylmethyl)-glycine (CAS 258332-47-7) is a synthetic, Fmoc-protected amino acid building block essential for advanced peptide research and drug discovery. With a molecular formula of C23H20N2O4 and a molecular weight of 388.4 g/mol , this compound is specifically designed for the solid-phase synthesis of peptides incorporating unnatural amino acids, particularly through the standard Fmoc strategy . Its primary research value lies in the construction of peptidomimetics—modified molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and binding affinity . The incorporation of the 3-pyridinylmethyl moiety into a peptide backbone introduces a heteroaromatic ring, which can be critical for mimicking protein secondary structures like α-helices and for modulating key biological interactions, including protein-protein interactions (PPIs) and receptor-ligand binding . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an orthogonal protecting group for the alpha-amine, allowing for controlled deprotection under basic conditions during solid-phase peptide synthesis (SPPS) . This makes the compound a valuable reagent for researchers developing novel therapeutic agents, such as anticancer and immunomodulating peptides, by providing a tool to enhance metabolic stability and membrane permeability . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-6-5-11-24-12-16)23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUBFIBGRSYVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Fmoc-N-(3-pyridinylmethyl)-glycine is a compound of significant interest in medicinal chemistry and drug design, particularly due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological implications, synthesis, and applications in various research contexts.

Chemical Structure and Properties

This compound, with the chemical formula C23_{23}H20_{20}N2_2O4_4, features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine moiety. This structure enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.

Property Value
Molecular FormulaC23_{23}H20_{20}N2_2O4_4
Molecular Weight392.42 g/mol
CAS Number258332-47-7
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, peptoid derivatives have shown enhanced antimicrobial potency compared to their linear counterparts, which suggests that modifications to the backbone can influence biological activity significantly .

Binding Affinity Studies

Research involving peptide binders has demonstrated that modifications to amino acid sequences can lead to increased affinity for target proteins. In particular, the incorporation of this compound into peptide sequences has been explored for its ability to enhance binding interactions with human C-reactive protein (CRP), a biomarker for inflammation .

Study Findings
Binding Affinity to CRPIncreased by three orders of magnitude when conjugated with specific peptides

Case Studies

  • Peptide Conjugation : A study illustrated the use of this compound as part of a polypeptide binder aimed at targeting human carbonic anhydrase II (HCA II). The conjugate demonstrated a dissociation constant (Kd) of 4 nM, indicating strong binding affinity .
  • Drug Delivery Applications : The compound's structural properties make it suitable for incorporation into drug delivery systems. Research has shown that peptoid architectures can self-assemble into micelles, enhancing their utility in targeted drug delivery .

Synthesis and Modification

The synthesis of this compound typically involves Fmoc protection of the amino group followed by coupling reactions with pyridine derivatives. This method allows for the fine-tuning of biological activity through modifications at various stages of synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Fmoc-N-(3-pyridinylmethyl)-glycine with structurally analogous Fmoc-protected glycine derivatives, emphasizing key differences in substituents, physicochemical properties, and applications:

Compound Substituent cLogP Biological Activity (pIC50) Key Applications Storage Conditions
This compound 3-pyridinylmethyl 4.4 5.3 (enzyme inhibition) Precursor for mGluR modulators -20°C, avoid freeze-thaw
N-Fmoc-N-(3-acetamidopropyl)glycine 3-acetamidopropyl N/A N/A General peptide synthesis -20°C, short-term 4°C
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine 4-(tert-butoxy)-4-oxobutyl N/A N/A Specialty peptide backbones Discontinued
Fmoc-N-(propargyl)-glycine Propargyl N/A N/A Click chemistry applications Room temperature (data sheet)
N-Fmoc-N-[2-(4-methoxyphenyl)ethyl]glycine 4-methoxyphenylethyl N/A N/A Unnatural amino acid design Hazard-specific storage

Key Findings:

Substituent Effects on Activity :

  • The 3-pyridinylmethyl group confers higher inhibitory potency (pIC50 = 5.3) compared to aliphatic or furan-based substituents (e.g., 2-furanylmethyl: pIC50 = 5.0) . This is attributed to the pyridine ring’s ability to engage in hydrogen bonding and stabilize enzyme-inhibitor complexes.
  • Bulky substituents like tert-butoxy-oxobutyl () may hinder coupling efficiency in SPPS due to steric hindrance, whereas smaller groups like propargyl () facilitate conjugation via click chemistry.

Derivatives with aromatic substituents (e.g., 4-methoxyphenylethyl in ) exhibit variable solubility profiles, impacting their utility in aqueous-phase reactions.

Applications in Drug Discovery :

  • This compound is implicated in synthesizing metabotropic glutamate receptor (mGluR) modulators, such as LY566332, which amplify β-amyloid toxicity in neurons . In contrast, tert-butoxy-oxobutyl derivatives () are used in rigid peptide scaffolds for structural studies.

Handling and Stability: Most Fmoc-protected glycines require cold storage (-20°C), but discontinuation notices (e.g., ) highlight supply-chain challenges for niche derivatives.

Research Implications

The structural versatility of Fmoc-protected glycines enables tailored design of peptides with specific biophysical or pharmacological properties. For instance, the 3-pyridinylmethyl variant’s balance of hydrophobicity and hydrogen-bonding capacity makes it ideal for CNS-targeting peptides, whereas propargyl derivatives () are preferred for bioconjugation.

Preparation Methods

Fmoc-Chloride (Fmoc-Cl) Method

The Fmoc-Cl route is a classical approach for introducing the Fmoc group. Key steps include:

  • Glycine Functionalization : Glycine is first alkylated with 3-pyridinylmethyl bromide in aqueous sodium hydroxide.

  • Fmoc Protection : The secondary amine is reacted with Fmoc-Cl in a biphasic system (dioxane/Na₂CO₃) at 0–25°C.

Typical Reaction Conditions

ParameterSpecification
Molar Ratio1:1.1 (Glycine derivative:Fmoc-Cl)
SolventDioxane/H₂O (3:1)
Base2 M Na₂CO₃
Reaction Time4–6 hours
Yield60–75%

Limitations :

  • Dipeptide formation (up to 5%) due to Fmoc-Cl reacting with free amino groups.

  • Requires rigorous pH control to prevent pyridine ring protonation.

Fmoc-OSu Active Ester Method

Fmoc-Osu (Fmoc-N-succinimidyl carbonate) mitigates side reactions by avoiding acidic byproducts.

Protocol :

  • Dissolve N-(3-pyridinylmethyl)-glycine in DMF with 1.5 eq. Fmoc-OSu.

  • Add 2 eq. DIPEA and stir at 25°C for 2 hours.

  • Quench with 1 M HCl and extract with ethyl acetate.

Advantages :

  • Higher yields (80–85%).

  • Minimal dipeptide formation (<0.5%).

Solid-Phase Synthesis Approaches

Solid-phase methods enable sequential assembly of protected amino acids. For this compound:

  • Resin Loading : Wang resin pre-loaded with Fmoc-Gly-OH is deprotected with 20% piperidine.

  • Reductive Amination : React with 3-pyridinecarboxaldehyde using NaBH₃CN in DMF.

  • Fmoc Re-protection : Treat with Fmoc-OSu/DIPEA.

Key Data :

  • Purity: >95% (HPLC).

  • Scale: Up to 100 g using automated synthesizers.

Solution-Phase Fragment Condensation

Fragment condensation avoids repetitive deprotection steps:

  • Synthesize N-(3-pyridinylmethyl)-glycine methyl ester via alkylation.

  • Couple with Fmoc-Cl in CH₂Cl₂ using DIPEA.

  • Hydrolyze methyl ester with LiOH/THF/H₂O.

Optimized Conditions :

ParameterValue
Coupling ReagentHOBt/DIC
Temperature0°C → 25°C (gradient)
Yield70–78%

Catalytic Transamidation Techniques

Lanthanide-catalyzed transamidation offers a novel route:

  • Prepare N-Boc-N-(3-pyridinylmethyl)-glycine lactam.

  • Treat with Fmoc-OSu and 5 mol% Yb(OTf)₃ in THF.

  • Stir at 60°C for 12 hours.

Results :

  • Diastereoselectivity: >99% (HPLC).

  • Yield: 68%.

Optimization of Reaction Conditions

Temperature Control

  • Alkylation Step : 0°C minimizes pyridine ring methylation.

  • Fmoc Protection : 25°C balances reaction rate and side-product formation.

Solvent Systems

SolventEfficiency
DMFOptimal for Fmoc-OSu coupling
CH₂Cl₂Reduces racemization in fragment condensation
THFPreferred for transamidation

Base Selection

  • DIPEA : Superior to Na₂CO₃ in non-aqueous systems (yield boost: 15%).

  • Piperidine : Reserved for solid-phase deprotection.

Analytical Characterization

HPLC :

  • Column: C18, 4.6 × 250 mm.

  • Mobile Phase: 0.1% TFA in H₂O/ACN (gradient).

  • Retention Time: 12.3 min.

NMR (CDCl₃) :

  • δ 7.75–7.25 (m, 8H, Fmoc aromatics).

  • δ 8.45–8.30 (m, 1H, pyridine-H).

MS (ESI+) :

  • [M+H]⁺: 389.1 (calc. 388.4).

Challenges and Mitigation Strategies

ChallengeSolution
Dipeptide formationUse Fmoc-OSu instead of Fmoc-Cl
Pyridine ring protonationMaintain pH >8 during alkylation
Low solubility in organic solventsAdd 10% DMSO to DMF

Industrial-Scale Production Considerations

  • Cost Efficiency : Fmoc-OSu reduces waste vs. Fmoc-Cl.

  • Purification : Crystallization from EtOAc/hexane (purity: 98–99%).

  • Throughput : Automated reactors achieve 5 kg/batch .

Q & A

Basic: How can the synthesis of N-Fmoc-N-(3-pyridinylmethyl)-glycine be optimized for high yield and purity?

Methodological Answer:
The synthesis involves introducing the Fmoc group to the amino group of glycine and coupling the 3-pyridinylmethyl substituent. Key factors include:

  • Reaction Conditions : Use dimethylformamide (DMF) as the solvent due to its polarity and compatibility with Fmoc chemistry. Maintain temperatures between 0–25°C to balance reaction speed and side-product formation .
  • Coupling Agents : Employ carbodiimides (e.g., DCC or EDC) with HOBt as an additive to enhance coupling efficiency and reduce racemization .
  • Purification : Post-synthesis, use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: What purification techniques are recommended for this compound post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities and confirms purity >95% .
  • Recrystallization : Dissolve the crude product in minimal ethanol, then slowly add water to induce crystallization. Filter and dry under vacuum .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~394.4 Da) to confirm identity and detect byproducts .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyridinylmethyl protons (δ 8.3–8.6 ppm). Glycine’s α-proton appears as a singlet near δ 3.8–4.2 ppm .
    • ¹³C NMR : Verify carbonyl carbons (Fmoc C=O at ~155 ppm; glycine C=O at ~170 ppm) .
  • FT-IR : Detect Fmoc C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced: How does the 3-pyridinylmethyl group influence reactivity in peptide coupling compared to other substituents?

Methodological Answer:
The 3-pyridinylmethyl group introduces steric hindrance and electron-withdrawing effects, impacting coupling kinetics:

  • Steric Effects : Slower coupling rates compared to linear alkyl substituents (e.g., methylbenzyl) due to bulky pyridine proximity. Optimize using microwave-assisted synthesis or elevated temperatures .
  • Electronic Effects : The pyridine ring’s electron-deficient nature may stabilize transition states, improving regioselectivity in multi-step reactions .
  • Comparative Data : Analogues like N-Fmoc-N-(4-pyridinylmethyl)-glycine show faster coupling due to reduced steric hindrance .

Advanced: What strategies mitigate racemization risks when incorporating this compound into peptide chains?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Coupling Additives : Use Oxyma Pure or HOAt instead of HOBt to reduce activation time and racemization .
  • Monitoring : Track racemization via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy .

Advanced: How can kinetic studies using this compound inform reaction mechanisms in solid-phase peptide synthesis?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to measure coupling rates under varying pH (4.5–8.5) and solvent conditions (DMF vs. DMSO). Pyridinylmethyl’s electron-withdrawing nature reduces nucleophilicity, requiring longer reaction times .
  • F-19 NMR : If fluorinated analogues are synthesized (e.g., trifluoroethyl derivatives), monitor real-time kinetics via ¹⁹F signal shifts .

Advanced: How does stability under basic conditions affect its use in multi-step synthesis?

Methodological Answer:
The Fmoc group is base-labile, requiring careful handling:

  • Deprotection : Use 20% piperidine in DMF for ≤30 min to avoid side reactions. Monitor via UV-Vis (Fmoc λmax = 301 nm) .
  • Storage : Store at –20°C under argon to prevent premature deprotection. Lyophilization enhances long-term stability .

Advanced: What challenges arise when incorporating this compound into peptide-based drug delivery systems?

Methodological Answer:

  • Hydrophobicity : The pyridinylmethyl group increases hydrophobicity, complicating aqueous solubility. Counteract with PEGylation or formulation with cyclodextrins .
  • Targeted Delivery : The pyridine moiety can coordinate metal ions (e.g., Cu²⁺), enabling conjugation to nanoparticles for targeted release .
  • In Vivo Stability : Enzymatic cleavage of the pyridine ring may occur; mitigate via backbone methylation or D-amino acid substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.